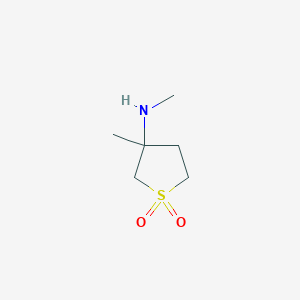
4-Amino-2-chlorobenzene-1-thiol
Übersicht
Beschreibung
4-Amino-2-chlorobenzene-1-thiol: is an organic compound with the molecular formula C6H6ClNS . It is a derivative of benzene, featuring an amino group (-NH2) at the fourth position, a chlorine atom at the second position, and a thiol group (-SH) at the first position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wirkmechanismus
Target of Action
It’s known that this compound can react with aromatic aldehydes and cyclohexanecarboxaldehyde .
Mode of Action
4-Amino-2-chlorobenzene-1-thiol reacts with aromatic aldehydes and cyclohexanecarboxaldehyde to afford the corresponding thiazole and thiazoline derivatives . It undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite, [bmim] [SeO2(OCH3)] to form the corresponding symmetrical disulfide .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of various compounds such as 2,3-dihydro-1,5-benzothiazepin-4-(5h)-ones, 8-chloro-1-azaphenothiazine, and 5-chloro-2-(4-methoxyphenyl)-2,3-dihydro-1,3,2-benzothiazaphosphole 2-sulfide .
Result of Action
Its ability to react with other compounds and form new derivatives suggests it may have a role in various chemical reactions and syntheses .
Action Environment
It’s recommended to store this compound at room temperature, preferably in a cool and dark place .
Biochemische Analyse
Biochemical Properties
4-Amino-2-chlorobenzene-1-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It reacts with aromatic aldehydes and cyclohexanecarboxaldehyde to form thiazole and thiazoline derivatives . Additionally, it undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite to form symmetrical disulfides . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its reaction with aromatic aldehydes and cyclohexanecarboxaldehyde results in the formation of thiazole and thiazoline derivatives, which can further interact with other biomolecules . These interactions are essential for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo oxidation to form symmetrical disulfides, which may have different biochemical properties compared to the parent compound . Understanding these temporal effects is vital for its application in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, its reaction with aromatic aldehydes and cyclohexanecarboxaldehyde leads to the formation of thiazole and thiazoline derivatives, which can participate in further metabolic reactions . These pathways are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding its transport and distribution is crucial for its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its biochemical activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Amino-2-chlorobenzene-1-thiol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of 2-chloronitrobenzene with thiourea, followed by reduction of the nitro group to an amino group.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 2-chlorobenzenethiol with ammonia or an amine source.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions, utilizing high temperatures and pressures to ensure complete conversion and high yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Amino-2-chlorobenzene-1-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide are often used.
Major Products Formed:
Oxidation: Symmetrical disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-chlorobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including thiazoles and thiazolines.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-chlorobenzene-1-thiol: Similar structure but with the amino and chlorine groups swapped.
4-Amino-2-bromobenzene-1-thiol: Similar structure with bromine instead of chlorine.
4-Amino-2-fluorobenzene-1-thiol: Similar structure with fluorine instead of chlorine.
Uniqueness: 4-Amino-2-chlorobenzene-1-thiol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both an amino group and a thiol group on the benzene ring allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
4-amino-2-chlorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAMARVMEHHNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308783 | |
| Record name | 4-Amino-2-chlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-53-7 | |
| Record name | 4-Amino-2-chlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15178-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-chlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B3242406.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/new.no-structure.jpg)
![{Spiro[2.3]hexan-1-yl}methanol](/img/structure/B3242432.png)










